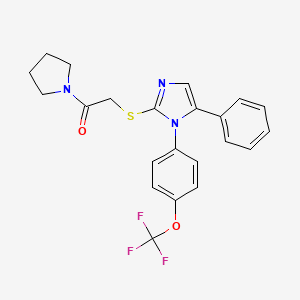
2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C22H20F3N3O2S and its molecular weight is 447.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-((5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be summarized as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20F3N3OS
- Molecular Weight : 389.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors involved in cell signaling pathways. The following mechanisms have been identified:
- Inhibition of Cell Proliferation : The compound has shown potential in inhibiting the growth of various cancer cell lines by disrupting microtubule dynamics, leading to mitotic arrest.
- Apoptosis Induction : It activates apoptotic pathways via the c-Jun N-terminal kinase (JNK) signaling pathway, which is critical for the regulation of cell death in cancer cells.
- Modulation of Enzyme Activity : The thioether group in the structure may interact with enzymatic targets, potentially inhibiting their activity and thereby affecting cellular proliferation and survival.
Biological Activity Overview
| Biological Activity | Description |
|---|---|
| Anticancer Activity | Demonstrated effectiveness against various cancer cell lines, including prostate and breast cancer. |
| Microtubule Disruption | Causes mitotic arrest by disrupting tubulin polymerization. |
| JNK Pathway Activation | Stimulates JNK phosphorylation, leading to apoptosis in cancer cells. |
1. Anticancer Properties
A study investigated the effects of similar imidazole derivatives on cancer cell lines, revealing that compounds with structural similarities to our compound inhibited proliferation effectively. For instance, 2-phenyl derivatives were noted for their ability to disrupt microtubule dynamics, leading to apoptosis through JNK pathway activation .
2. Structure-Activity Relationship (SAR)
Research on related compounds indicated that modifications to the phenyl groups significantly influenced biological activity. The presence of electron-withdrawing groups like trifluoromethoxy enhanced potency against certain cancer types . This suggests that our compound's unique trifluoromethoxy substitution may play a crucial role in its biological efficacy.
3. Pharmacological Profiles
Pharmacological assessments have shown that compounds with similar thioether functionalities exhibit notable antimicrobial and anticancer properties, indicating a broader spectrum of biological activity beyond just anticancer effects .
特性
IUPAC Name |
2-[5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O2S/c23-22(24,25)30-18-10-8-17(9-11-18)28-19(16-6-2-1-3-7-16)14-26-21(28)31-15-20(29)27-12-4-5-13-27/h1-3,6-11,14H,4-5,12-13,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYRZKTGVXIDHGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













